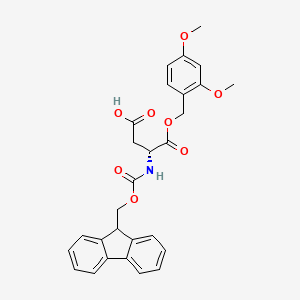

Fmoc-D-Asp-ODmb

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-ODmb involves the protection of the amino and carboxyl groups of aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the dimethylbenzyl (Dmb) group protects the carboxyl group. The synthesis typically involves the following steps:

- Protection of the amino group with Fmoc.

- Protection of the carboxyl group with Dmb.

- Purification and characterization of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Asp-ODmb undergoes various chemical reactions, including:

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrazine in DMF for Dmb removal.

Coupling: DIC and Oxyma in DMF.

Major Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Fmoc-D-Asp-ODmb serves primarily as a protecting group for the aspartic acid residue during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, while the dimethoxybenzyl (ODmb) group protects the side chain carboxylic acid. This dual protection allows for controlled and sequential addition of amino acids in solid-phase peptide synthesis (SPPS) .

Key Mechanisms:

- Deprotection: The ODmb group can be selectively removed using 2% hydrazine in dimethylformamide (DMF), allowing for subsequent reactions to form cyclic peptides .

- Stability: The compound exhibits stability under various conditions but is sensitive to temperature and must be stored between 15-25°C .

Peptide Synthesis

This compound is widely utilized in SPPS to create complex peptide sequences efficiently. Its unique protecting groups facilitate the synthesis of cyclic peptides, which are essential for studying protein interactions and developing therapeutic agents .

Drug Development

In drug design, this compound plays a critical role in synthesizing neuroactive compounds. Modifications of this compound can lead to the discovery of new therapeutics targeting neurological disorders . For example, it has been used to synthesize peptides that mimic surface loops of meningococcal proteins for potential immunization studies .

Bioconjugation

The compound is also employed in bioconjugation processes, allowing the attachment of biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems that enhance therapeutic efficacy .

Research in Neuroscience

This compound derivatives are studied for their implications in neurotransmitter pathways. Understanding these pathways can lead to advancements in treatments for various neurological disorders .

Case Study 1: Bone Imaging Agents

A study evaluated the use of Ga-DOTA-(D-Asp)n synthesized via Fmoc-based SPPS as bone imaging agents. Results indicated that these peptides showed high accumulation in bone tissue and rapid blood clearance, demonstrating the potential application of this compound in medical imaging .

Case Study 2: Protein Sequencing Innovations

Research utilizing this compound has contributed to advancements in protein sequencing technologies. The ability to synthesize specific peptide sequences has facilitated better understanding and characterization of proteins vital for diagnostic and therapeutic applications .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Asp-ODmb involves its role as a protected amino acid derivative in SPPS. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Dmb group protects the carboxyl group, allowing for selective deprotection and coupling reactions. This selective protection and deprotection enable the efficient synthesis of complex peptides .

Comparación Con Compuestos Similares

Fmoc-L-Asp-ODmb: Similar structure but with L-aspartic acid instead of D-aspartic acid.

Fmoc-Asp(ODmab)-OH: Another derivative with a different protecting group.

Uniqueness: Fmoc-D-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .

Actividad Biológica

Fmoc-D-Asp-ODmb (N-alpha-(9-fluorenylmethyloxycarbonyl)-D-aspartic acid 1-(2,4-dimethoxybenzyl) ester) is a derivative of aspartic acid utilized primarily in peptide synthesis. Its unique structural features enable it to play a significant role in the development of biologically active peptides. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C28H27NO8

- Molecular Weight : 505.516 g/mol

- CAS Number : 200335-63-3

- LogP : 4.519 (indicating moderate lipophilicity)

These properties suggest that this compound can interact effectively with biological membranes, potentially influencing its biological activity.

Synthesis and Applications

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide chains. Its use in synthesizing peptides with specific functionalities is crucial for drug development and therapeutic applications .

Table 1: Comparison of Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Fmoc-D-Asp(ODmb)-OH | Aspartic acid derivative with Dmab protection | Quasi-orthogonal protection for cyclic peptides |

| Fmoc-Glu(OtBu)-OH | Glutamic acid derivative | Used for synthesizing peptides with acidic residues |

| Fmoc-Lys(Boc)-OH | Lysine derivative | Utilized for basic amino acids in peptide synthesis |

Biological Activity

Research into the biological activity of this compound indicates its potential as a building block for peptides that exhibit various pharmacological properties. The incorporation of D-aspartic acid into peptide sequences can affect their interaction with receptors and enzymes, leading to altered biological functions.

Case Studies and Research Findings

- Antimicrobial Activity : In studies involving derivatives of aspartic acid, compounds similar to this compound demonstrated significant antimicrobial properties against various pathogens. For instance, certain synthesized peptides exhibited potent antibacterial effects, suggesting that modifications in the peptide sequence can enhance bioactivity .

- Anti-inflammatory Properties : A correlation study highlighted that peptides containing aspartic acid residues could exhibit anti-inflammatory effects. The molecular docking studies showed favorable binding interactions with targets involved in inflammatory pathways, indicating that this compound-derived peptides may serve as effective anti-inflammatory agents .

- Enzymatic Interactions : The presence of aspartic acid in peptide sequences is known to facilitate interactions with enzymes such as proteases and kinases. Peptides synthesized using this compound have been shown to modulate enzyme activity, which is critical for therapeutic applications targeting metabolic pathways .

Propiedades

IUPAC Name |

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123304 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-63-3 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.